4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thienyl group, and a morpholine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The thienyl group can be introduced through a sulfonylation reaction, where a thienyl sulfonyl chloride reacts with a piperidine derivative. Finally, the morpholine ring is incorporated through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance the efficiency of each step in the synthetic route.
Chemical Reactions Analysis
Types of Reactions
4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce different heterocyclic structures.
Scientific Research Applications
4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as a versatile building block in the synthesis of more complex molecules, enabling the exploration of new chemical space.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thienyl sulfonyl group can enhance the compound’s binding affinity to its targets, while the morpholine ring may contribute to its overall stability and solubility in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like ataluren and azilsartan, which also contain the oxadiazole ring, are used in medicinal applications for their therapeutic properties.
Thienyl Sulfonyl Compounds: Similar compounds with thienyl sulfonyl groups are explored for their antimicrobial and anticancer activities.
Morpholine Derivatives: Compounds containing the morpholine ring are widely used in pharmaceuticals for their solubility and stability-enhancing properties.
Uniqueness
What sets 4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide apart is the combination of these three functional groups in a single molecule, providing a unique set of chemical and biological properties that can be leveraged in various scientific and industrial applications .
Properties
CAS No. |
1243051-73-1 |
---|---|
Molecular Formula |
C25H28FN7OS |
Molecular Weight |
493.6 |
IUPAC Name |
4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C25H28FN7OS/c1-25(2,3)29-21-20(17-7-5-4-6-8-17)28-23-33(21)30-24(35-23)32-15-13-31(14-16-32)22(34)27-19-11-9-18(26)10-12-19/h4-12,29H,13-16H2,1-3H3,(H,27,34) |
InChI Key |
BVCHCCPASSXOMH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC1=C(N=C2N1N=C(S2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)NC1=C(N=C2N1N=C(S2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.